molecular formula C12H22O2 B13800400 (Z)-Hex-2-enyl hexanoate CAS No. 56922-79-3

(Z)-Hex-2-enyl hexanoate

Cat. No.: B13800400
CAS No.: 56922-79-3
M. Wt: 198.30 g/mol
InChI Key: UQPLEMTXCSYMEK-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-Hex-2-enyl hexanoate: is an organic ester compound known for its pleasant fruity aroma. It is naturally found in various fruits and plants, contributing to their characteristic scents. The compound is often used in the flavor and fragrance industry to impart a fresh, green, and fruity note to products.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-Hex-2-enyl hexanoate can be synthesized through the esterification of hexanoic acid with (Z)-hex-2-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or a strong acid ion-exchange resin, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or other separation techniques .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of strong acid ion-exchange resins as catalysts is common due to their reusability and effectiveness in promoting esterification .

Chemical Reactions Analysis

Types of Reactions: (Z)-Hex-2-enyl hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

    Substitution: Nucleophiles like alcohols or amines can be used in substitution reactions

Major Products Formed:

Scientific Research Applications

Chemistry: (Z)-Hex-2-enyl hexanoate is used as a model compound in studies of esterification and hydrolysis reactions. Its well-defined structure and reactivity make it suitable for investigating reaction mechanisms and kinetics.

Biology: The compound’s presence in natural products makes it a subject of interest in studies of plant biochemistry and ecology. Researchers investigate its role in plant-insect interactions and its contribution to the aroma profile of fruits and flowers .

Medicine: While this compound itself is not a common pharmaceutical agent, its derivatives and related compounds are explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties .

Industry: In the flavor and fragrance industry, this compound is used to formulate perfumes, cosmetics, and food flavorings. Its pleasant aroma enhances the sensory appeal of various products .

Mechanism of Action

The mechanism by which (Z)-Hex-2-enyl hexanoate exerts its effects is primarily related to its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. The molecular targets involved are olfactory receptor proteins, which are part of the G-protein-coupled receptor (GPCR) family .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific (Z)-configuration, which imparts a distinct green and fresh note to its aroma profile. This configuration differentiates it from other esters with similar structures but different olfactory characteristics .

Properties

CAS No.

56922-79-3

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

[(Z)-hex-2-enyl] hexanoate

InChI

InChI=1S/C12H22O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h7,9H,3-6,8,10-11H2,1-2H3/b9-7-

InChI Key

UQPLEMTXCSYMEK-CLFYSBASSA-N

Isomeric SMILES

CCCCCC(=O)OC/C=C\CCC

Canonical SMILES

CCCCCC(=O)OCC=CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.